Welcome to the BenchChem Online Store!
molecular formula C8H6F3NO2 B1274296 4-amino-2-(trifluoromethyl)benzoic Acid CAS No. 393-06-6

4-amino-2-(trifluoromethyl)benzoic Acid

Cat. No. B1274296
M. Wt: 205.13 g/mol
InChI Key: AMVHEVZYTGHASE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09321763B2

Procedure details

SOCl2 (1.1 mL, 14.62 mmol, 1 equiv.) was added to a solution of 4-amino-2-trifluoromethylbenzoic acid (3 g, 14.62 mmol, 1 equiv.) in 40 mL of MeOH and the reaction mixture was refluxed overnight. Solvent was removed in vacuo and the residue was taken into EtOAc and washed with sat. NaHCO3 (×2), brine and dried over MgSO4, and concentrated to give 2.06 g (Yield=64%) of product as a clear oil.
Name
Quantity
1.1 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Yield
64%

Identifiers

REACTION_CXSMILES
O=S(Cl)Cl.[NH2:5][C:6]1[CH:14]=[CH:13][C:9]([C:10]([OH:12])=[O:11])=[C:8]([C:15]([F:18])([F:17])[F:16])[CH:7]=1.[CH3:19]O>>[NH2:5][C:6]1[CH:14]=[CH:13][C:9]([C:10]([O:12][CH3:19])=[O:11])=[C:8]([C:15]([F:16])([F:17])[F:18])[CH:7]=1

Inputs

Step One
Name
Quantity
1.1 mL
Type
reactant
Smiles
O=S(Cl)Cl
Name
Quantity
3 g
Type
reactant
Smiles
NC1=CC(=C(C(=O)O)C=C1)C(F)(F)F
Name
Quantity
40 mL
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was refluxed overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
Solvent was removed in vacuo
WASH
Type
WASH
Details
washed with sat. NaHCO3 (×2), brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
NC1=CC(=C(C(=O)OC)C=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.06 g
YIELD: PERCENTYIELD 64%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.